molecular formula C26H23BrN2O5S B12421556 Mcl-1/bcl-2-IN-4

Mcl-1/bcl-2-IN-4

Cat. No.: B12421556
M. Wt: 555.4 g/mol
InChI Key: CNEKGBXSPSZPSV-UHFFFAOYSA-N
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Description

Mcl-1/bcl-2-IN-4 is a potent and selective dual inhibitor of myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) proteins. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, the process of programmed cell death. Overexpression of Mcl-1 and Bcl-2 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mcl-1/bcl-2-IN-4 involves multiple steps, including the formation of bicyclic compounds derived from benzimidazole chalcone and flavonoid scaffolds. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Mcl-1/bcl-2-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity .

Scientific Research Applications

Mcl-1/bcl-2-IN-4 has several scientific research applications, including:

Mechanism of Action

Mcl-1/bcl-2-IN-4 exerts its effects by selectively binding to the anti-apoptotic proteins Mcl-1 and Bcl-2. This binding prevents these proteins from sequestering pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis. The compound effectively displaces BH3-only proteins from Mcl-1 and Bcl-2, leading to the activation of the intrinsic apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mcl-1/bcl-2-IN-4 is unique in its dual inhibition of both Mcl-1 and Bcl-2, making it a potent compound for overcoming resistance mechanisms that involve the upregulation of these proteins. This dual inhibition provides a broader spectrum of activity compared to compounds that target only one of these proteins .

Properties

Molecular Formula

C26H23BrN2O5S

Molecular Weight

555.4 g/mol

IUPAC Name

6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoic acid

InChI

InChI=1S/C26H23BrN2O5S/c27-16-8-10-17(11-9-16)35-21-13-12-20-24-18(21)4-3-5-19(24)25(33)29(26(20)34)15-14-28-22(30)6-1-2-7-23(31)32/h3-5,8-13H,1-2,6-7,14-15H2,(H,28,30)(H,31,32)

InChI Key

CNEKGBXSPSZPSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCNC(=O)CCCCC(=O)O)SC4=CC=C(C=C4)Br

Origin of Product

United States

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